molecular formula C11H12N2O2 B3010490 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 1780748-32-4

6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B3010490
CAS No.: 1780748-32-4
M. Wt: 204.229
InChI Key: KWOPAENCFQSGIE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound . Pyridine-2-carboxylic acid has been used as an effective catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .


Synthesis Analysis

Pyridine-2-carboxylic acid has been used as a catalyst in the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles to produce pyrazolo[3,4-b]quinolinones .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid group at the 6-position .


Chemical Reactions Analysis

Pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .


Physical and Chemical Properties Analysis

The empirical formula for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is C8H6N2O2, and its molecular weight is 162.15 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Tetrahydro-1H-Pyrrolo[3,2-b]pyridine Carboxylic Acids : 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were synthesized using a three-component condensation method involving 3-aminopyrroles (Lichitsky et al., 2010).

  • Structural Characterization of Pyridine Derivatives : Structural studies of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers were conducted, which are relevant to understanding the molecular structure and properties of related compounds (Kadir et al., 2017).

Chemical Reaction Mechanisms

  • Reactivity in Cascade Reactions : A study on the Lewis acid-promoted cascade reaction involving primary amines and 2-butynedioate highlighted the formation of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones (Yin et al., 2013).

  • Synthesis of Pyrazolo[3,4-b]pyridine Products : Efficient synthesis of novel pyrazolo[3,4-b]pyridine derivatives was achieved through condensation reactions, showcasing the reactivity and versatility of such compounds (Ghaedi et al., 2015).

Metal-Organic Frameworks and Coordination Chemistry

  • Coordination Polymers with Rutile Topologies : Lanthanide coordination polymers featuring rutile and rutile-related topologies were synthesized using pyridine-2,6-dicarboxylic acid, demonstrating the applicability of these pyridine derivatives in constructing complex structures (Qin et al., 2005).

  • Structures of Cobalt(II) and Copper(II) Complexes : The structures of cobalt(II) and copper(II) complexes derived from pyridine-carboxylic acid were studied, revealing the diversity in metal-ligand interactions and coordination geometries (Drabina et al., 2012).

Miscellaneous Applications

  • Vibrational Spectra Studies : Theoretical and experimental investigations into the structure and vibrational spectra of related pyridine-carboxylic acid compounds provided insights into their physical and chemical properties (Bahgat et al., 2009).

  • Extraction Studies : Studies on the extraction of pyridine-3-carboxylic acid using different solvents and techniques highlighted the practical applications of pyridine derivatives in industrial processes (Kumar & Babu, 2009).

Mechanism of Action

While the mechanism of action for the specific compound “6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid” is not available, it’s worth noting that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 .

Properties

IUPAC Name

6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6(2)7-3-9-8(12-5-7)4-10(13-9)11(14)15/h3-6,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOPAENCFQSGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C(N2)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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